1-benzyl-3-cyclopropylpiperazine
Description
Properties
CAS No. |
1279820-72-2 |
|---|---|
Molecular Formula |
C14H20N2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-benzyl-3-cyclopropylpiperazine |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-9-8-15-14(11-16)13-6-7-13/h1-5,13-15H,6-11H2 |
InChI Key |
VRHIEXKAIFVDFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CN(CCN2)CC3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-3-cyclopropylpiperazine can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with 3-cyclopropylpiperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction scheme is as follows:
Benzyl chloride+3-cyclopropylpiperazineNaOH, refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-cyclopropylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Benzyl ketones or carboxylic acids.
Reduction: Benzylamines or alcohols.
Substitution: Various substituted piperazines depending on the reagents used.
Scientific Research Applications
1-Benzyl-3-cyclopropylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-3-cyclopropylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Cyclopropane’s rigid geometry may restrict conformational flexibility, altering receptor binding compared to linear alkyl chains (e.g., 3-chloropropyl in mCPCPP) .
- Electronic Effects : Unlike electron-withdrawing groups (e.g., Cl in mCPP, CF₃ in TFMPP), the cyclopropyl group is electron-neutral, which may reduce polar interactions with receptors .
Pharmacological Activity Trends
- Serotonin Receptor Affinity: mCPP and TFMPP are known 5-HT receptor agonists/antagonists, with mCPP showing affinity for 5-HT₂C receptors. The cyclopropyl analog’s bulk may reduce 5-HT activity compared to these derivatives .
- Vasodilatory Activity : Piperazines with hydroxyl groups (e.g., 3-hydroxy-3-phenylpropyl in ) exhibit cerebral vasodilation. The absence of polar groups in this compound suggests divergent activity .
- Stimulant Effects : Benzylpiperazines like BZP (1-benzylpiperazine) show amphetamine-like effects. The cyclopropyl substituent might mitigate such effects due to altered pharmacokinetics .
Biological Activity
1-Benzyl-3-cyclopropylpiperazine (BCP) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and comparative analysis with related compounds, supported by data tables and case studies.
This compound can be synthesized through various methods, typically involving the reaction of benzyl chloride with 3-cyclopropylpiperazine in the presence of a base like sodium hydroxide. The reaction is commonly conducted in organic solvents such as dichloromethane or toluene under reflux conditions.
Synthetic Route:
- Reactants : Benzyl chloride, 3-cyclopropylpiperazine
- Base : Sodium hydroxide
- Solvent : Dichloromethane or toluene
- Conditions : Reflux
Biological Activity
The biological activity of this compound has been investigated primarily in relation to its interactions with neurotransmitter receptors. It is hypothesized that this compound may exhibit agonistic or antagonistic properties at various receptor sites, particularly those involved in neurological processes.
This compound interacts with specific neurotransmitter receptors in the brain, modulating their activity. This modulation can lead to various physiological effects, such as changes in mood and cognition. The precise pathways and targets are still under investigation, but preliminary studies suggest potential applications in treating neurological disorders .
Comparative Analysis with Similar Compounds
To understand the uniqueness of BCP, it is essential to compare it with structurally similar compounds:
| Compound | Structure Description | Biological Activity |
|---|---|---|
| 1-Benzylpiperazine | Lacks cyclopropyl group | Stimulant properties; recreational use |
| 3-Cyclopropylpiperazine | Lacks benzyl group | Antipsychotic potential |
| 1-(3-Chlorophenyl)piperazine | Contains chlorophenyl group | Antidepressant effects |
BCP's unique combination of benzyl and cyclopropyl groups may enhance its chemical reactivity and biological activity compared to these related compounds.
Case Studies and Research Findings
Several studies have evaluated the biological effects of BCP:
- Antiviral Activity : In a study evaluating piperazine derivatives for antiviral properties, BCP demonstrated moderate antiviral activity against specific viruses. The compound was tested against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1), showing potential as an antiviral agent .
- Antimicrobial Properties : BCP was assessed for its antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for Staphylococcus aureus and Pseudomonas aeruginosa, indicating its potential as a broad-spectrum antimicrobial agent .
Table: Antimicrobial Activity of BCP
| Microorganism | MIC (μM) |
|---|---|
| Staphylococcus aureus | >100 |
| Pseudomonas aeruginosa | >100 |
| Candida albicans | >100 |
| Aspergillus niger | >100 |
Q & A
Q. What are the optimal synthetic routes and purification strategies for 1-benzyl-3-cyclopropylpiperazine in academic research?
Methodological Answer: The synthesis typically involves:
- Stepwise alkylation : Reacting piperazine with benzyl chloride or bromide under basic conditions (e.g., NaOH in DCM/water biphasic system) to introduce the benzyl group, followed by cyclopropane functionalization via nucleophilic substitution or coupling reactions .
- Reaction optimization : Temperature (40–80°C), solvent (e.g., DMF or THF for polar intermediates), and catalyst selection (e.g., CuSO4/ascorbate for "click chemistry" derivatization) are critical for yield and regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures >95% purity. TLC (hexane:ethyl acetate, 1:2) monitors reaction progress .
Q. How can researchers confirm the structural integrity of this compound and its derivatives?
Methodological Answer:
- Spectroscopic analysis :
- NMR : - and -NMR identify proton environments (e.g., cyclopropyl CH at δ 0.5–1.2 ppm) and confirm substitution patterns .
- HRMS : Validates molecular formula (e.g., CHN requires m/z 215.1543) .
- X-ray crystallography : Resolves 3D conformation, particularly the spatial arrangement of the benzyl and cyclopropyl groups, which influences biological activity .
Advanced Research Questions
Q. What pharmacological targets are plausible for this compound, and how can its mechanism of action be studied?
Methodological Answer:
- Target prediction : Use molecular docking (e.g., AutoDock Vina) to screen against GPCRs (e.g., serotonin or dopamine receptors) due to piperazine’s affinity for CNS targets .
- In vitro assays :
- Radioligand binding assays (e.g., -spiperone for D receptors) quantify binding affinity (K) .
- Functional assays (cAMP or calcium flux) assess agonist/antagonist activity .
- SAR studies : Modify the cyclopropyl or benzyl substituents to evaluate steric/electronic effects on potency .
Q. How should researchers address contradictory data in biological activity or synthetic yields?
Methodological Answer:
- Reproducibility checks : Standardize reaction conditions (e.g., inert atmosphere for air-sensitive intermediates) and biological assay protocols (e.g., cell passage number, buffer pH) .
- Analytical troubleshooting :
- HPLC-MS : Detect trace impurities (e.g., dealkylated byproducts) affecting bioactivity .
- DSC/TGA : Identify polymorphic forms or hydrate formation altering physicochemical properties .
- Statistical validation : Use ANOVA or t-tests to compare replicate experiments and isolate variables .
Q. What strategies are effective for designing this compound derivatives with enhanced selectivity?
Methodological Answer:
- Bioisosteric replacement : Substitute the cyclopropyl group with spirocyclic or bicyclo[2.2.1]heptene systems to modulate lipophilicity and target engagement .
- Click chemistry : Introduce triazole or azide-functionalized side chains for modular derivatization (e.g., Cu-catalyzed azide-alkyne cycloaddition) .
- Metabolic stability : Incorporate fluorinated benzyl groups (e.g., 2-fluorobenzyl) to block CYP450-mediated oxidation .
Q. What analytical challenges arise in characterizing this compound, and how are they resolved?
Methodological Answer:
- Challenges :
- Isomer separation : Diastereomers from cyclopropane stereochemistry require chiral HPLC (e.g., Chiralpak AD-H column) .
- Hydroscopicity : Handle compounds under anhydrous conditions (glovebox) to prevent hydrate formation .
- Solutions :
- Dynamic light scattering (DLS) : Assess aggregation in aqueous buffers for solubility studies .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded spectra .
Q. How can researchers leverage this compound as a scaffold for multifunctional drug candidates?
Methodological Answer:
- Hybrid molecules : Conjugate with known pharmacophores (e.g., triazoles for antimicrobial activity) via ester or amide linkages .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance bioavailability .
- Dual-targeting : Screen for polypharmacology using kinome-wide profiling or phenotypic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
